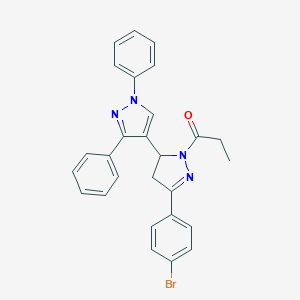
N-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-4-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-4-methylbenzenesulfonamide, also known as AQ-13, is a synthetic compound that has been identified as a potential antitumor agent. It belongs to the class of quinoline sulfonamide derivatives and has shown promising results in preclinical studies.
Mecanismo De Acción
The exact mechanism of action of N-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-4-methylbenzenesulfonamide is not fully understood. However, it is believed to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. By inhibiting this enzyme, N-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-4-methylbenzenesulfonamide may prevent cancer cells from dividing and proliferating.
Biochemical and physiological effects:
N-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-4-methylbenzenesulfonamide has been shown to have a number of biochemical and physiological effects. In addition to its antitumor activity, N-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-4-methylbenzenesulfonamide has been found to inhibit the activity of carbonic anhydrase IX, an enzyme that is overexpressed in many types of cancer. N-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-4-methylbenzenesulfonamide has also been found to inhibit the growth of bacteria and fungi, making it a potential candidate for the treatment of infectious diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-4-methylbenzenesulfonamide is its broad spectrum of activity against different types of cancer cells. It is also relatively easy to synthesize and purify, making it a convenient compound for laboratory experiments. However, one limitation of N-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-4-methylbenzenesulfonamide is its low solubility in aqueous solutions, which may make it difficult to administer in vivo.
Direcciones Futuras
There are several potential future directions for research on N-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-4-methylbenzenesulfonamide. One area of interest is the development of more effective formulations of the compound that can improve its solubility and bioavailability. Another area of research is the identification of biomarkers that can predict the response of cancer cells to N-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-4-methylbenzenesulfonamide treatment. Additionally, there is interest in exploring the potential use of N-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-4-methylbenzenesulfonamide in combination with other anticancer agents to enhance its therapeutic efficacy.
Métodos De Síntesis
The synthesis of N-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-4-methylbenzenesulfonamide involves the reaction of 6-chloro-2-oxo-4-phenyl-1,2-dihydroquinoline-3-carboxylic acid with 4-methylbenzenesulfonyl chloride in the presence of a base. The resulting product is then purified through recrystallization.
Aplicaciones Científicas De Investigación
N-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-4-methylbenzenesulfonamide has been extensively studied for its potential use as an antitumor agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, N-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-4-methylbenzenesulfonamide has been found to induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for cancer therapy.
Propiedades
IUPAC Name |
N-(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2O3S/c1-14-7-10-17(11-8-14)29(27,28)25-21-20(15-5-3-2-4-6-15)18-13-16(23)9-12-19(18)24-22(21)26/h2-13,25H,1H3,(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URQOHIRPBXSHNK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-4-methylbenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

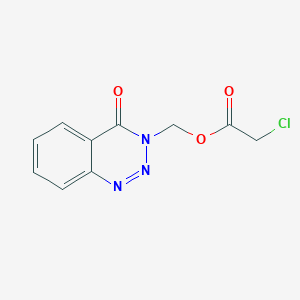
![N-{4-[2-(4-iodoanilino)-2-oxoethoxy]phenyl}-N-methylbenzamide](/img/structure/B381148.png)

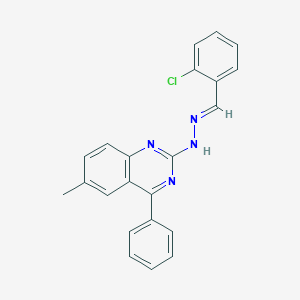
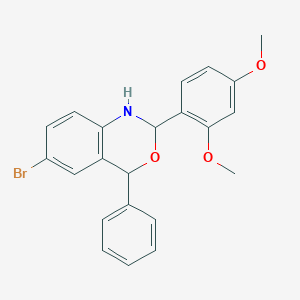

![3-[bis(2-methyl-1H-indol-3-yl)methyl]phenol](/img/structure/B381158.png)
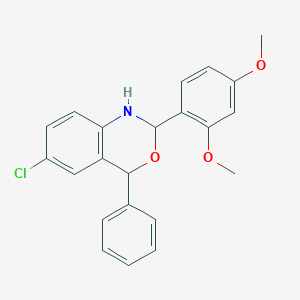
![1-[5-(4-Bromophenyl)-3-(2-fluorophenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B381160.png)
![Ethyl 4-[3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]-1-piperazinecarboxylate](/img/structure/B381162.png)

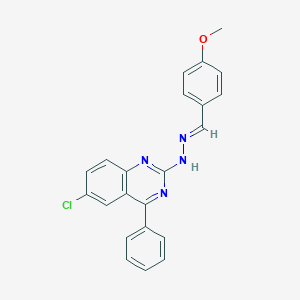
![1-[5-(6-Bromo-2-methyl-4-phenylquinolin-3-yl)-3-(2-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B381168.png)
